3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide
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Description
3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Biological Activity
3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C17H17N5O
- SMILES Notation: CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)O
This indicates a complex arrangement that includes a benzotriazole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, studies have shown that various benzotriazole derivatives can inhibit the growth of bacterial strains such as Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Bacillus subtilis | 15 |
This compound | Escherichia coli | 12 |
This compound | Pseudomonas fluorescens | 14 |
These results indicate a promising antibacterial profile, suggesting that the compound could be further explored for therapeutic applications in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, the compound's potential anticancer activity has been investigated. Benzotriazole derivatives have shown effectiveness against various cancer cell lines. For example, studies have reported that certain derivatives induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.
Case Study: Cancer Cell Line Testing
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The findings were as follows:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
At a concentration of 50 µM, the compound reduced cell viability by approximately 70%, indicating significant cytotoxicity against MCF-7 cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the benzotriazole ring may facilitate interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways related to growth and proliferation.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis: By promoting oxidative stress, it may trigger apoptotic pathways in cancer cells.
- Interference with DNA Replication: Potential interactions with DNA could disrupt replication processes in rapidly dividing cells.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12(13-6-2-5-9-16(13)23)18-20-17(24)10-11-22-15-8-4-3-7-14(15)19-21-22/h2-9,23H,10-11H2,1H3,(H,20,24)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRJUQRSAPQSRB-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478519-38-9 |
Source
|
Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N'-(1-(2-HYDROXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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